molecular formula C16H12Cl2N2O2S B427970 N-(3,5-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 353261-55-9

N-(3,5-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No. B427970
CAS RN: 353261-55-9
M. Wt: 367.2g/mol
InChI Key: RWQSHMYVWHXNBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, also known as DCPA, is a chemical compound that has attracted the attention of the scientific community due to its potential applications in various fields. DCPA is a member of the benzothiazinone family, which is known for its antimycobacterial properties.

Mechanism of Action

The exact mechanism of action of N-(3,5-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is not fully understood. However, it is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This leads to cell wall damage and ultimately, cell death.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in vitro and in vivo. It does not cause significant damage to mammalian cells or organs. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

N-(3,5-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide has several advantages for lab experiments. It is stable, easy to synthesize, and has a long shelf life. However, it is also highly hydrophobic, which can make it difficult to dissolve in aqueous solutions. This can limit its use in some experiments.

Future Directions

There are several future directions for N-(3,5-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide research. One area of interest is the development of this compound analogs with improved antimycobacterial activity and lower toxicity. Another area of interest is the use of this compound in combination with other antibiotics to enhance their effectiveness against M. tuberculosis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as cancer research.

Synthesis Methods

N-(3,5-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide can be synthesized using a multi-step process that involves the reaction of 2-aminothiophenol with 3,5-dichloroacetyl chloride to form 2-(3,5-dichlorophenyl)thiazolidin-4-one. This intermediate is then reacted with ethyl chloroacetate to form ethyl 2-(3,5-dichlorophenyl)thiazolidine-4-carboxylate, which is further reacted with hydrazine hydrate to form this compound.

Scientific Research Applications

N-(3,5-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide has been extensively studied for its antimycobacterial properties. It has been shown to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis, both in vitro and in vivo. This compound has also been shown to be effective against multidrug-resistant strains of M. tuberculosis.

properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2S/c17-9-5-10(18)7-11(6-9)19-15(21)8-14-16(22)20-12-3-1-2-4-13(12)23-14/h1-7,14H,8H2,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQSHMYVWHXNBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.